molecular formula C21H18FN5O2S B2376207 N1-(4-fluorophenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide CAS No. 894031-03-9

N1-(4-fluorophenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

Cat. No.: B2376207
CAS No.: 894031-03-9
M. Wt: 423.47
InChI Key: BRPJNUWQULJWSU-UHFFFAOYSA-N
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Description

N1-(4-Fluorophenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with a 4-fluorophenyl group and a p-tolyl (4-methylphenyl) moiety.

Properties

IUPAC Name

N'-(4-fluorophenyl)-N-[2-[2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5O2S/c1-13-2-4-14(5-3-13)18-25-21-27(26-18)17(12-30-21)10-11-23-19(28)20(29)24-16-8-6-15(22)7-9-16/h2-9,12H,10-11H2,1H3,(H,23,28)(H,24,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRPJNUWQULJWSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors, which could suggest a similar mechanism for this compound.

Mode of Action

The exact mode of action of this compound is currently unknown. This is a common mechanism of action for many drugs and bioactive compounds.

Result of Action

Given the wide range of biological activities associated with similar compounds, it is likely that the effects are diverse and depend on the specific cellular context.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The 4-fluorophenyl group in 3c and the target compound is associated with anticonvulsant activity, likely due to enhanced blood-brain barrier penetration and aryl receptor interactions . The p-tolyl group in the target compound may increase metabolic stability compared to methoxy or propoxy substituents .
  • Oxalamide Linker: Unlike non-oxalamide derivatives (e.g., 3c, 5b), the oxalamide moiety in the target compound mirrors flavouring agents like S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide), which act as umami agonists .

Functional Analogues in the Oxalamide Class

Table 2: Oxalamide-Based Compounds

Compound Name Substituents Application Regulatory Status Reference
S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) 2,4-dimethoxybenzyl, pyridin-2-yl Umami flavor enhancer Approved globally (FEMA 4233)
Target Compound 4-Fluorophenyl, p-tolyl-thiazolo-triazole Undisclosed (likely CNS/anticancer) Experimental

Key Observations :

  • Pharmacological vs. Flavoring Roles : While S336 modulates taste receptors (hTAS1R1/hTAS1R3), the target compound’s thiazolo-triazole core suggests CNS or anticancer applications, akin to anticonvulsant thiazolo-triazoles .

Preparation Methods

Core Thiazolo[3,2-b]Triazole Formation

The thiazolo[3,2-b]triazole scaffold is constructed via a cyclocondensation reaction between thiourea derivatives and α-haloketones. For this compound, 4-methylacetophenone serves as the precursor for the p-tolyl-substituted thiazole ring. Key steps include:

  • Thiazole Ring Formation :

    • Reaction of 4-methylacetophenone with bromine in acetic acid yields α-bromo-4-methylacetophenone.
    • Condensation with thiourea in ethanol under reflux forms the 2-amino-4-p-tolylthiazole intermediate.
  • Triazole Annulation :

    • The 2-aminothiazole undergoes Huisgen cycloaddition with nitrous acid (generated in situ from NaNO₂ and HCl) to form the triazole ring.

Table 1: Reaction Conditions for Core Synthesis

Step Reagents/Conditions Yield (%)
Thiazole formation α-bromo-4-methylacetophenone, thiourea, EtOH, reflux, 6 h 78
Triazole annulation NaNO₂, HCl, H₂O, 0–5°C, 2 h 65

Oxalamide Coupling

The oxalamide bridge is assembled in two stages:

  • Oxalyl Chloride Activation :

    • 4-Fluorophenylamine reacts with oxalyl chloride in dichloromethane (DCM) at −10°C to form N-(4-fluorophenyl)oxalyl chloride.
  • Amide Bond Formation :

    • The bromoethyl-triazole intermediate is treated with N-(4-fluorophenyl)oxalyl chloride in tetrahydrofuran (THF) using triethylamine (TEA) as a base.
    • Stirring at room temperature for 24 h yields the final product.

Table 2: Optimization of Oxalamide Coupling

Parameter Optimal Value Impact on Yield
Solvent THF 82%
Temperature 25°C Max efficiency
Base TEA (2 equiv) Prevents hydrolysis

Purification and Characterization

Chromatographic Purification

  • Column Chromatography : Silica gel (230–400 mesh) with gradient elution (hexane → ethyl acetate) removes unreacted starting materials.
  • Recrystallization : Ethanol/water (7:3) mixture enhances purity to >98%.

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, triazole-H), 7.89–7.32 (m, 8H, aromatic-H), 4.12 (t, J=6.4 Hz, 2H, CH₂), 3.97 (t, J=6.4 Hz, 2H, CH₂), 2.41 (s, 3H, CH₃).
  • HRMS : m/z calculated for C₂₂H₁₉F₂N₅O₂S [M+H]⁺: 464.1294; found: 464.1298.

Industrial-Scale Production

Continuous Flow Synthesis

  • Thiazole Formation : Microreactors (0.5 mm ID) enable rapid mixing at 100°C, reducing reaction time to 30 min.
  • Triazole Annulation : Packed-bed reactors with immobilized HNO₂ catalysts achieve 90% conversion.

Table 3: Comparative Analysis of Batch vs. Flow Synthesis

Metric Batch Method Flow Method
Reaction Time 8 h 1.5 h
Yield 65% 85%
Purity 95% 98%

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue : Competing N7 vs. N1 alkylation in the triazole ring leads to regioisomeric impurities.
  • Solution : Use bulky bases (e.g., DBU) to favor N1 selectivity.

Solubility Limitations

  • Issue : Poor solubility of intermediates in polar solvents stalls reactions.
  • Solution : Switch to dimethylacetamide (DMA) for higher solubility at elevated temperatures.

Q & A

Q. What are the standard synthetic routes for N1-(4-fluorophenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions:
  • Step 1 : Formation of the thiazolo[3,2-b][1,2,4]triazole core via cyclocondensation of thioamides with hydrazine derivatives under acidic conditions .
  • Step 2 : Introduction of the oxalamide moiety through coupling reactions (e.g., carbodiimide-mediated coupling) between the triazole-thiazole intermediate and 4-fluorophenylamine derivatives .
  • Optimization : Use of Lewis acid catalysts (e.g., ZnCl₂) and solvents like DMF to enhance yield (70–85%). Purity is confirmed via HPLC (>95%) .

Q. Which analytical techniques are critical for structural characterization of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in DMSO-d₆) resolve aromatic protons (δ 7.2–8.1 ppm) and confirm oxalamide linkage (δ 10.2 ppm, NH) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., m/z 435.5 for C₂₂H₂₁N₅O₃S) .
  • X-ray Crystallography : Determines crystal packing and hydrogen-bonding networks in the solid state .

Q. How is preliminary biological activity screening conducted for this compound?

  • Methodological Answer :
  • Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Controls : Include reference drugs (e.g., ciprofloxacin for antimicrobials, doxorubicin for cytotoxicity) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Methodological Answer :
  • Substitution Analysis : Compare derivatives with halogen (F, Cl) or methyl groups on the phenyl rings. For example, 4-fluorophenyl vs. 4-chlorophenyl analogs show enhanced antimicrobial activity (MIC reduction by 50% in S. aureus) .
  • Data Table :
Substituent (R)Antimicrobial MIC (µg/mL)Cytotoxicity IC₅₀ (µM)
4-Fluorophenyl1.2512.3
4-Chlorophenyl0.638.9
3-Methoxyphenyl2.5018.7
  • Rational Design : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like DNA gyrase .

Q. What experimental and computational approaches elucidate the mechanism of action?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Measure inhibition of bacterial topoisomerase IV or human kinase targets via fluorescence-based kinetic assays .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions (e.g., with EGFR tyrosine kinase) over 100 ns trajectories to identify stable binding conformers .
  • Transcriptomic Profiling : RNA-seq on treated bacterial/cancer cells to identify dysregulated pathways (e.g., apoptosis genes in MCF-7 cells) .

Q. How can reaction conditions be optimized for scalable synthesis?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize temperature (80–120°C), solvent (DMF vs. acetonitrile), and catalyst loading (5–10 mol% ZnCl₂) .
  • Flow Chemistry : Implement continuous flow reactors to reduce reaction time (from 24h to 4h) and improve yield consistency (±2% variance) .

Q. How are stability and formulation challenges addressed for in vivo studies?

  • Methodological Answer :
  • Solubility Enhancement : Use co-solvents (e.g., PEG-400) or nanoencapsulation (liposomes, PLGA nanoparticles) to increase aqueous solubility from <0.1 mg/mL to 2.5 mg/mL .
  • Stability Testing : Accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring to identify degradation products (e.g., hydrolysis of oxalamide bond) .

Q. What strategies resolve contradictions in bioactivity data across studies?

  • Methodological Answer :
  • Meta-Analysis : Aggregate data from multiple studies (e.g., MIC values from 5 independent labs) to identify outliers and calculate weighted averages .
  • Standardized Protocols : Adopt CLSI guidelines for antimicrobial testing to minimize inter-lab variability .

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